Piperidine NH Availability: Unsubstituted Scaffold Versus the Pemerid (Pentamethyl) Locked Core
The target compound bears a free secondary amine at the piperidine 1-position, enabling N-directed diversification through alkylation, acylation, reductive amination, or sulfonylation. Its closest pharmacologically validated structural relative, Pemerid nitrate (CAS 34114-01-7), carries five methyl substituents at the piperidine 1-, 2-, 2-, 6-, and 6-positions, creating a sterically hindered and chemically inert tertiary amine that precludes further N-modification [1]. This distinction is absolute: Pemerid can serve only as a terminal drug substance, whereas the target compound functions as a modular intermediate for library synthesis and lead optimization campaigns, directly evidenced by its commercial classification as a 'Building Block' by multiple suppliers [2].
| Evidence Dimension | Piperidine N-substitution and derivatization potential |
|---|---|
| Target Compound Data | Free NH (secondary amine); N-functionalization via alkylation/acylation/sulfonylation possible; classified as Building Block |
| Comparator Or Baseline | Pemerid nitrate: 1,2,2,6,6-pentamethylpiperidine (tertiary amine, N blocked); classified as drug substance only |
| Quantified Difference | Qualitative/absolute: N-derivatizable vs. N-blocked |
| Conditions | Structural comparison based on published chemical structures and vendor classifications |
Why This Matters
For procurement decisions in medicinal chemistry, the free NH directly translates into synthetic degrees of freedom unavailable with the pentamethyl-locked Pemerid scaffold.
- [1] NCATS Inxight Drugs. PEMERID NITRATE – PIPERIDINE, 4-(3-(DIMETHYLAMINO)PROPOXY)-1,2,2,6,6-PENTAMETHYL-, DINITRATE. CAS 34114-01-7. ChEMBL ID: CHEMBL2110693. View Source
- [2] MDFCW Standard Substance Network. dimethyl[3-(piperidin-4-yloxy)propyl]amine (CAS 883532-64-7), Category: Building Blocks; Miscellaneous. View Source
